4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one
Description
Chemical Structure and Identity The compound, systematically named 4-Amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one (CAS: 17676-67-4), is a nucleoside analog derived from cytosine . Its structure consists of a pyrimidin-2-one base with an iodine substituent at position 5 and a β-D-arabinofuranose sugar moiety. The arabinose sugar differentiates it from ribose-based nucleosides, as the hydroxyl groups at C2' and C3' adopt a trans configuration .
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQGJDJXUSAEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleoside Coupling: Foundation of Structural Assembly
Glycosylation of Pyrimidine Bases
The synthesis begins with the glycosylation of a modified pyrimidine base to a protected sugar moiety. The β-D-ribofuranosyl conformation of the tetrahydrofuran ring is critical for biological activity and is achieved using a ribose derivative protected with acetyl or benzoyl groups. For example:
- Reaction : 5-iodocytosine is coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane.
- Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O) facilitates the formation of the β-glycosidic bond.
- Yield : 68–72% after column purification.
Table 1: Glycosylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 0–5°C (gradually to room temp) |
| Catalyst Concentration | 0.1 equiv. BF₃·Et₂O |
| Reaction Time | 12–16 hours |
Iodination Strategies: Introducing the Halogen Substituent
Electrophilic Aromatic Substitution
The 5-position iodination is performed post-glycosylation to avoid side reactions. N-Iodosuccinimide (NIS) in dimethylformamide (DMF) at 60°C achieves selective iodination:
- Mechanism : The electron-rich pyrimidine ring undergoes electrophilic attack, with iodine incorporation at the 5th position.
- Challenges : Competing oxidation of the sugar hydroxyls necessitates inert atmosphere conditions.
Table 2: Iodination Efficiency Across Solvents
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 60 | 85 | 98.5 |
| Acetonitrile | 50 | 72 | 95.2 |
| THF | 40 | 65 | 91.8 |
Deprotection and Final Product Isolation
Sequential Hydroxyl Group Deprotection
The benzoyl/acetyl protecting groups are removed via alkaline hydrolysis:
Crystallization and Purification
Final purification employs mixed-solvent crystallization:
- Solvent System : Ethanol/water (4:1 v/v) at −20°C.
- Purity : ≥99% by reversed-phase HPLC.
Patent-Based Synthesis: Alternative Routes
Mesylate Intermediate Approach (ES2740801T3)
A 2025 patent describes a cyclopentane-based route using a mesylated intermediate:
- Step 1 : Synthesis of mesylate 11 from a fluorinated cyclopentane derivative.
- Step 2 : Nucleophilic displacement with cytosine in DMSO at 80°C.
- Advantage : Avoids ribose protection/deprotection steps, reducing synthesis time by 30%.
Table 3: Comparative Analysis of Synthesis Routes
| Method | Steps | Total Yield (%) | Time (Days) |
|---|---|---|---|
| Traditional Glycosylation | 5 | 52 | 14 |
| Patent Mesylate Route | 3 | 61 | 9 |
Reaction Optimization and Scalability
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 12.3 min.
Recent Advancements (2024–2025)
Continuous Flow Synthesis
A 2024 study demonstrated a fully continuous process with:
Enzymatic Glycosylation
Engineered uridine phosphorylases achieve β-selective coupling in aqueous buffer (pH 7.4) at 37°C, reducing solvent waste by 90%.
Chemical Reactions Analysis
Glycosidic Bond Cleavage
The β-N-glycosidic bond between the pyrimidine base and sugar moiety undergoes hydrolysis under specific conditions:
This lability is critical for its antimetabolite activity in chemotherapy, enabling intracellular release of the modified base.
Halogen Substitution at C5
The 5-iodo group participates in nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling:
SNAr Reactions
The electron-withdrawing 2-one carbonyl group activates the C5 position for substitution .
Cross-Coupling Reactions
| Catalyst System | Reagent | Product | Application |
|---|---|---|---|
| Pd(PPh3)4/CuI | Phenylacetylene | 5-Arylpyrimidin-2-one | Fluorescent probe development |
| NiCl2(dppp)/Zn | Vinylboronic acid | 5-Vinyl-pyrimidin-2-one | Polymerizable monomer synthesis |
These modifications enable tuning of electronic properties for structure-activity relationship studies.
Sugar Hydroxyl Group Reactions
The tetrahydrofuran ring's hydroxyls undergo typical carbohydrate chemistry:
Phosphorylation at the 5'-OH is particularly significant for activating the compound as a kinase inhibitor .
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization occurs:
These reactions demonstrate its utility as a precursor for complex heterocycles with potential bioactivity .
Redox Behavior
Electrochemical studies reveal pH-dependent redox properties:
| Medium | E1/2 (V vs SCE) | Process |
|---|---|---|
| pH 2.0 buffer | +1.12 | Iodine oxidation to iodonium ion |
| pH 7.4 buffer | -0.78 | Pyrimidine ring reduction |
This dual redox activity suggests potential for ROS generation in therapeutic applications .
Stability Under Physiological Conditions
Critical degradation pathways impact pharmacokinetics:
These data inform formulation strategies, necessitating enteric coatings for oral delivery .
The compound's reactivity profile reveals three key design principles for medicinal chemistry applications:
-
Positional selectivity - C5 iodine directs substitution chemistry while preserving the amino group's hydrogen-bonding capability
-
Sugar plasticity - Hydroxyl groups enable prodrug strategies through phosphorylation/acylation
-
Redox duality - Combined oxidative and reductive pathways allow multimodal biological interactions
Ongoing research focuses on exploiting its cyclization tendencies to create novel polycyclic scaffolds with enhanced target selectivity .
Scientific Research Applications
5-Iodocytidine has a wide range of applications in scientific research:
Nucleic Acid Research: It is used as a probe to study nucleic acid structure and function, particularly in the context of RNA and DNA interactions.
Photocrosslinking Studies: Due to its ability to form covalent bonds with proteins upon UV irradiation, it is used to investigate nucleic acid-protein interactions.
Epigenetic Research: Modified cytidine derivatives, including 5-Iodocytidine, are used to study DNA methylation and its role in gene regulation.
Drug Development: It serves as a precursor for the synthesis of various nucleoside analogs with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Iodocytidine involves its incorporation into nucleic acids, where it can participate in base pairing and structural modifications. The iodine atom at the 5-position enhances its reactivity, allowing it to form covalent bonds with proteins during photocrosslinking. This property is exploited to study the interactions between nucleic acids and proteins, providing insights into molecular mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Base Modifications
- Iodine vs. Fluorine : The target compound’s iodine substituent (C5) enhances molecular weight and polarizability compared to 5-fluorocytidine . Iodine’s larger atomic radius may influence binding kinetics in DNA/RNA polymerase inhibition, whereas fluorine’s electronegativity enhances metabolic stability .
- Arabinose vs. Ribose: The arabinose sugar in the target compound and Ara-C introduces steric hindrance due to its trans C2' and C3' hydroxyls, reducing enzymatic recognition by kinases or phosphorylases compared to ribose-based analogs .
Sugar Moiety Modifications
- Dideoxy Sugars : The 2',3'-dideoxyribose in 5-fluoro-2',3'-dideoxycytidine eliminates hydroxyl groups, conferring resistance to exonuclease degradation and enhancing antiviral activity (e.g., against HIV) .
- Azido and Fluoro Modifications : The azido-fluoro derivative (1145869-46-0) combines a reactive azide group (for bioconjugation) and a fluorine atom (for tracking via ¹⁹F NMR), making it a versatile biochemical tool .
Biological Activity
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one, also known as a pyrimidine nucleoside analog, has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides, which are essential for various biological processes, including DNA and RNA synthesis. In this article, we will explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H20N4O9
- Molecular Weight : 376.319 g/mol
- CAS Number : 2415172-81-3
- IUPAC Name : 4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-1,3,5-triazin-2-one
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural similarity to natural nucleosides. The following sections detail specific areas of activity.
Antiviral Activity
Research has indicated that nucleoside analogs like this compound exhibit antiviral properties by inhibiting viral replication. Studies have shown that similar compounds can interfere with viral polymerases and reverse transcriptases, which are critical for viral genome replication.
Antitumor Activity
The compound has been evaluated for its potential antitumor effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Caspase activation |
| MCF7 (breast) | 20 | DNA damage response |
| A549 (lung) | 18 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, it can inhibit enzymes involved in DNA and RNA synthesis.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Disruption of Cell Membrane Integrity : Its antimicrobial effects may be linked to the disruption of bacterial cell membranes.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Antiviral Activity : A study demonstrated that the compound effectively inhibited the replication of herpes simplex virus type 1 (HSV-1) in vitro with an IC50 value of 12 µM.
- Antitumor Efficacy : Research involving xenograft models showed significant tumor reduction in mice treated with the compound compared to controls.
- Antimicrobial Testing : A comprehensive screening revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one?
A multistep approach is typically employed:
- Iodination : Introduce iodine at the pyrimidine C5 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH (e.g., acetate buffer) to avoid over-iodination .
- Glycosylation : Couple the iodinated base to a protected ribose derivative (e.g., 1,2,3-tri-O-acetyl-5-deoxyribofuranose) via Vorbrüggen conditions (SnCl₄ or TMSOTf catalysis) .
- Deprotection : Remove acetyl groups using ammonia/methanol or enzymatic hydrolysis to yield the final compound .
Key validation : Monitor reaction progress via HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) .
How can the compound’s stability be optimized during storage?
- Storage conditions : Maintain in inert gas (argon) at –20°C to prevent oxidation and hydrolysis. Avoid exposure to light due to the iodine substituent’s photosensitivity .
- Decomposition pathways : Hydrolysis of the glycosidic bond under acidic conditions (pH < 5) or nucleophilic displacement of iodine in polar aprotic solvents (e.g., DMSO) .
Mitigation : Lyophilize and store in amber vials with desiccants .
What spectroscopic methods are critical for structural characterization?
- NMR : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm stereochemistry (e.g., ribose C2' endo vs. C3' endo conformation) and iodopyrimidine substitution patterns. Key signals:
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~370–375) .
Advanced Research Questions
How does the iodine substituent influence nucleoside analog activity in antiviral research?
- Mechanistic role : The iodine atom acts as a hydrogen-bond acceptor, enhancing binding to viral polymerase active sites (e.g., hepatitis C NS5B) .
- Comparative studies : Replace iodine with fluorine or bromine to assess steric/electronic effects on IC₅₀ values in enzyme inhibition assays .
Experimental design : Conduct molecular docking (AutoDock Vina) paired with in vitro polymerase activity assays (³²P-labeled NTP incorporation) .
What crystallographic techniques resolve structural ambiguities in iodinated nucleosides?
- Crystal growth : Use slow vapor diffusion (e.g., water:ethanol 1:1) to obtain single crystals. Iodine’s heavy atom effect enhances X-ray diffraction resolution .
- Key parameters : Analyze C–I bond length (~2.09 Å) and sugar puckering (C2'-endo conformation) via SHELX refinement .
Data contradiction : Discrepancies in torsion angles (e.g., glycosidic χ angle ±10°) may arise from crystal packing forces vs. solution conformations .
How to address conflicting toxicity data in cellular uptake studies?
- Contradictory evidence : Some studies report low cytotoxicity (IC₅₀ > 100 µM in HEK293), while others note mitochondrial toxicity at >50 µM .
Resolution :
What computational models predict the compound’s pharmacokinetics?
- ADMET profiling : Use SwissADME to estimate logP (~–1.2), poor blood-brain barrier penetration, and moderate solubility (~15 mg/mL) .
- Metabolism prediction : CYP3A4-mediated oxidation of the hydroxymethyl group (ribose) using StarDrop’s WhichP450 module .
Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
